5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a bromophenyl group attached at the 5-position and an amine group at the 4-position.
Preparation Methods
The synthesis of 5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The thienopyrimidine core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include formic acid, triethyl orthoformate, and isocyanates . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, making it a promising candidate for developing new antitubercular drugs.
Biological Studies: It is used as a chemical probe to study the function of cytochrome bd oxidase under various physiological conditions.
Chemical Synthesis: The compound serves as a versatile building block for synthesizing other thienopyrimidine derivatives with diverse biological activities.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine involves the inhibition of cytochrome bd oxidase, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacterial energy production, leading to its potential use as an antitubercular agent . The molecular targets and pathways involved include the cytochrome bd oxidase complex and associated metabolic pathways.
Comparison with Similar Compounds
5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidin-4-ones: These compounds have a similar core structure but differ in the functional groups attached to the core.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but share similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against cytochrome bd oxidase .
Properties
CAS No. |
885269-55-6 |
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Molecular Formula |
C12H8BrN3S |
Molecular Weight |
306.18 g/mol |
IUPAC Name |
5-(2-bromophenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H8BrN3S/c13-9-4-2-1-3-7(9)8-5-17-12-10(8)11(14)15-6-16-12/h1-6H,(H2,14,15,16) |
InChI Key |
WKSIHXOKVHFFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC3=NC=NC(=C23)N)Br |
Origin of Product |
United States |
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